molecular formula C22H19BrN4O2 B12160216 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide

Cat. No.: B12160216
M. Wt: 451.3 g/mol
InChI Key: YTPVPDPCZWNHGC-UHFFFAOYSA-N
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Description

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The indole core is then brominated to introduce the bromo group at the 6-position. The final step involves the alkylation of the indole with 2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of microwave irradiation to speed up the Fischer indole synthesis and the use of high-yielding reagents for the bromination and alkylation steps .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The bromo group can enhance the compound’s binding affinity and selectivity for certain targets. The pyrazinylacetamide moiety can further modulate the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide is unique due to the combination of the indole core, bromo group, and pyrazinylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications .

Properties

Molecular Formula

C22H19BrN4O2

Molecular Weight

451.3 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1-yl)acetamide

InChI

InChI=1S/C22H19BrN4O2/c23-18-7-6-17-8-10-26(20(17)12-18)11-9-24-21(28)15-27-14-19(25-13-22(27)29)16-4-2-1-3-5-16/h1-8,10,12-14H,9,11,15H2,(H,24,28)

InChI Key

YTPVPDPCZWNHGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

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